9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a novel compound belonging to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves a multi-step process. One common method involves the reaction of bis-aldehydes with dimedone and 3-amino-1,2,4-triazole under conventional heating or microwave irradiation . This three-component reaction is region-selective and can be optimized for higher yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to different structural analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
Major products formed from these reactions include various substituted triazoloquinazolines and their derivatives, which can have different biological and chemical properties.
Scientific Research Applications
9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Acts as a fluorescent probe for the selective detection of Fe3+ ions, with rapid response and high specificity
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. As a fluorescent probe, it selectively binds to Fe3+ ions, causing a change in fluorescence intensity. This interaction is facilitated by the triazoloquinazoline structure, which provides a suitable binding site for the metal ions .
Comparison with Similar Compounds
Similar Compounds
Bis(tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ones): These compounds share a similar core structure but differ in their substituents and linkages.
Tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolinones: These compounds have a similar quinazoline core but with different ring systems and functional groups.
Uniqueness
The uniqueness of 9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific substitution pattern and its ability to act as a highly selective fluorescent probe for Fe3+ ions. This makes it particularly valuable for applications in chemical sensing and biological research .
Properties
Molecular Formula |
C22H19FN4O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
9-(4-fluorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H19FN4O2/c1-29-17-8-4-13(5-9-17)15-10-18-20(19(28)11-15)21(14-2-6-16(23)7-3-14)27-22(26-18)24-12-25-27/h2-9,12,15,21H,10-11H2,1H3,(H,24,25,26) |
InChI Key |
JRXPFABARVPBAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)F)C(=O)C2 |
Origin of Product |
United States |
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